[4-(2-METHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE
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Overview
Description
4-(2-Methoxybenzyl)piperazinomethanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxybenzyl)piperazinomethanone typically involves the reaction of 2-methoxybenzyl chloride with piperazine, followed by the introduction of a phenylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxybenzyl)piperazinomethanone.
Reduction: Formation of 4-(2-methoxybenzyl)piperazinomethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-methoxybenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in studies involving receptor binding and enzyme inhibition.
Medicine
In medicine, 4-(2-methoxybenzyl)piperazinomethanone has shown promise as a potential therapeutic agent. It is being investigated for its potential use in treating neurological disorders and as an antagonist for certain receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-(2-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at certain receptors, inhibiting their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperazin-1-ylmethanone
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
4-(2-Methoxybenzyl)piperazinomethanone is unique due to its specific structural features, such as the methoxybenzyl group and the phenylmethanone moiety. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-6-5-9-17(18)15-20-11-13-21(14-12-20)19(22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRDLCOEHCZQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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